molecular formula C17H25NO5 B6328678 3-Methoxy-4-(3-morpholin-4-yl-propoxy)-benzoic acid ethyl ester;  95% CAS No. 108479-25-0

3-Methoxy-4-(3-morpholin-4-yl-propoxy)-benzoic acid ethyl ester; 95%

Cat. No. B6328678
CAS RN: 108479-25-0
M. Wt: 323.4 g/mol
InChI Key: NHTAHBYEUWIXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(3-morpholin-4-yl-propoxy)-benzoic acid ethyl ester (3M4MPBE) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 296.38 g/mol. 3M4MPBE has a wide range of applications due to its unique chemical structure and properties. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a substrate in enzymatic reactions. It is also used as a stabilizer in pharmaceutical preparations and as a drug delivery system in gene therapy.

Safety and Hazards

The safety and hazards associated with “3-Methoxy-4-(3-morpholin-4-yl-propoxy)-benzoic acid ethyl ester” are not known. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for “3-Methoxy-4-(3-morpholin-4-yl-propoxy)-benzoic acid ethyl ester” would likely involve further exploration of its potential uses in the synthesis of pharmaceuticals or other complex organic molecules. This could include optimization of synthesis methods, investigation of reaction mechanisms, and evaluation of its properties and safety .

properties

IUPAC Name

ethyl 3-methoxy-4-(3-morpholin-4-ylpropoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-3-22-17(19)14-5-6-15(16(13-14)20-2)23-10-4-7-18-8-11-21-12-9-18/h5-6,13H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTAHBYEUWIXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCCCN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(3-Chloropropyl)morpholine (90 g, 0.55 mol) was added dropwise, over 30 minutes, to a solution of ethyl vanillate (98 g, 0.50 mol) and powdered potassium carbonate (104 g, 0.75 mol) in dimethylformamide (300 ml) at 80° C. The reaction was heated at 80° C. for 90 minutes, cooled to ambient temperature, filtered and the filtrate concentrated in vacuo. The crude product was taken up in diethyl ether (1000 ml), filtered and washed with water (2×200 ml) and brine (200 ml). Solvent evaporation yielded ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate (161.5 g, 100% yield) as a pale yellow oil which crystallised on standing to afford a pale yellow solid:
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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